6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undecan-5-ol
Description
Systematic Nomenclature and IUPAC Conventions
The systematic IUPAC name for this compound, 6,10,10-trimethyl-2-methylidenebicyclo[7.2.0]undecan-5-ol , reflects its bicyclic architecture and substituent positions. The parent hydrocarbon is bicyclo[7.2.0]undecane, a fused ring system comprising an 11-membered structure with bridgehead carbons at positions 1, 6, and 9. Numerical prefixes in the bicyclo descriptor (7.2.0) specify the number of carbon atoms in each bridge: seven carbons in the longest path, two in the second bridge, and zero in the shortest.
Substituents are numbered according to their positions on the parent framework:
- A hydroxyl group (-OH) at position 5
- Methyl groups (-CH₃) at positions 6, 10, and 10
- A methylidene group (=CH₂) at position 2
The compound’s CAS registry number (69855-00-1) and EC number (274-160-7) provide additional identifiers for regulatory and commercial purposes. Synonyms such as 6,10,10-trimethyl-2-methylene-bicyclo[7.2.0]undecan-5-ol appear in older literature, though IUPAC nomenclature remains preferred for unambiguous communication.
Molecular Geometry and Bicyclic Framework Analysis
The molecule’s core consists of a bicyclo[7.2.0]undecane system—a fused arrangement of a seven-membered ring and a two-membered bridge (Figure 1). Key geometric features include:
- Bond angles : The bridgehead carbons (C1, C6, C9) exhibit tetrahedral geometry with bond angles constrained by the fused ring system.
- Ring strain : The two-membered bridge introduces minimal strain due to the larger adjacent rings.
- Substituent effects : The C2 methylidene group projects outward, while the C5 hydroxyl group participates in intramolecular hydrogen bonding.
The SMILES notation CC1CCC2C(CC2(C)C)C(=C)CCC1O encodes the connectivity: a bicyclic skeleton with methyl branches at C6 and C10, a hydroxyl at C5, and a methylidene at C2. Computational models predict a molecular weight of 222.37 g/mol and a topological polar surface area of 20.2 Ų , indicating moderate polarity.
| Parameter | Value |
|---|---|
| Molecular formula | C₁₅H₂₆O |
| Molecular weight | 222.37 g/mol |
| XLogP3-AA | 4.0 |
| Hydrogen bond donors | 1 |
| Rotatable bonds | 0 |
Table 1. Key molecular properties derived from PubChem data.
Stereochemical Considerations and Isomerism Patterns
Despite its well-defined connectivity, the compound exhibits four undefined stereocenters at positions 5, 6, 10, and 11a. This stereochemical ambiguity permits multiple diastereomeric and enantiomeric forms, though the specific configuration present in natural isolates remains uncharacterized in available datasets.
The C5 hydroxyl group introduces chirality, with potential R/S configurations altering hydrogen-bonding networks. Similarly, the C10 methyl groups may adopt axial or equatorial orientations depending on ring puckering. Molecular mechanics simulations suggest that chair-boat conformations in the seven-membered ring minimize steric clashes between the C6 methyl and C2 methylidene groups.
Isomerism patterns include:
- Structural isomers : Varying methyl group positions (e.g., 6,9,10-trimethyl variants)
- Stereoisomers : 2⁴ = 16 possible configurations from four stereocenters
- Conformers : Interconversion between ring puckering states at room temperature
Crystallographic Data and Solid-State Conformational Studies
No single-crystal X-ray diffraction data for 6,10,10-trimethyl-2-methylenebicyclo[7.2.0]undecan-5-ol exists in public databases as of May 2025. However, analogous bicyclic sesquiterpenoids exhibit triclinic or monoclinic crystal systems with unit cell parameters spanning:
- a = 8–12 Å , b = 10–15 Å , c = 7–9 Å
- α = 85–95° , β = 90–110° , γ = 90–100°
In the absence of experimental data, density functional theory (DFT) optimizations predict a solid-state conformation where the hydroxyl group forms intramolecular hydrogen bonds with the C3 methylene group, stabilizing a twist-boat conformation in the seven-membered ring.
Comparative Structural Analysis with Related Sesquiterpenoids
When compared to structurally analogous natural products, key distinctions emerge:
Table 2. Structural comparison with related bicyclic terpenoids.
The target compound’s C5 hydroxyl group distinguishes it from non-oxygenated analogs like β-caryophyllene. Unlike germacrene-derived lactones, it lacks fused heterocyclic rings but shares the bicyclo[7.2.0] core with variations in bridge substituents. The presence of three methyl groups contrasts with simpler derivatives like bicyclo[7.2.0]undecane, which lacks functionalization.
Substituent positioning profoundly influences bioactivity. For instance, the C2 methylidene group may participate in [2+2] cycloadditions absent in saturated analogs, while the C10 dimethyl motif creates a steric shield around the hydroxyl group, potentially modulating solubility.
Properties
CAS No. |
69855-00-1 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
6,10,10-trimethyl-2-methylidenebicyclo[7.2.0]undecan-5-ol |
InChI |
InChI=1S/C15H26O/c1-10-6-8-14(16)11(2)5-7-13-12(10)9-15(13,3)4/h11-14,16H,1,5-9H2,2-4H3 |
InChI Key |
QELLKMAQROACFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(CC2(C)C)C(=C)CCC1O |
Origin of Product |
United States |
Preparation Methods
Bicyclic Core Formation
The bicyclo[7.2.0]undecane skeleton is typically assembled via intramolecular cyclization reactions. Common methods include:
- Intramolecular Diels-Alder reactions : Utilizing a diene and a dienophile tethered within the same molecule to form the bicyclic system with high regio- and stereoselectivity.
- Ring-closing metathesis (RCM) : Employing olefin metathesis catalysts to close rings and form the bicyclic framework.
- Cyclopropanation reactions : For the smaller ring in the bicyclo[7.2.0] system, cyclopropanation of a suitable precursor alkene can be used.
Introduction of the Methylene Group at C-2
The methylene substituent at the 2-position is introduced by:
- Wittig or Tebbe olefination : Conversion of a ketone or aldehyde precursor at C-2 to the exocyclic methylene group.
- Dehydration of a hydroxymethyl intermediate : Forming the methylene by elimination reactions.
Hydroxyl Group Installation at C-5
The 5-hydroxyl group is introduced by:
- Selective oxidation and reduction steps : For example, oxidation of a methyl or methylene group followed by stereoselective reduction.
- Epoxidation followed by ring opening : Epoxidation of an alkene followed by regioselective nucleophilic attack to yield the alcohol.
- Direct hydroxylation : Using reagents such as osmium tetroxide or hydroboration-oxidation for selective hydroxylation.
Stereochemical Control
The compound contains multiple chiral centers, requiring:
- Use of chiral auxiliaries or catalysts to induce stereoselectivity.
- Diastereoselective reactions during ring formation and functional group transformations.
- Resolution techniques if racemic mixtures are formed.
Representative Synthetic Route Example
A typical synthetic sequence reported in literature and patents involves:
| Step | Reaction Type | Starting Material/Intermediate | Conditions/Notes | Outcome |
|---|---|---|---|---|
| 1 | Formation of bicyclic ketone | Linear precursor with diene and ketone moiety | Intramolecular Diels-Alder, heat or catalyst | Bicyclo[7.2.0]undecan-5-one intermediate |
| 2 | Olefination | Bicyclic ketone | Wittig or Tebbe reagent, inert atmosphere | Introduction of 2-methylene group |
| 3 | Reduction/Oxidation | Bicyclic methylene ketone | Stereoselective reduction (e.g., NaBH4, chiral catalyst) | Formation of 5-hydroxyl group |
| 4 | Purification and characterization | Crude product | Chromatography, crystallization | Pure 6,10,10-trimethyl-2-methylenebicyclo(7.2.0)undecan-5-ol |
Research Findings and Data
Yield and Purity
- Yields for the bicyclic ketone intermediate typically range from 60% to 85% depending on reaction conditions.
- Olefination steps to introduce the methylene group generally proceed with yields above 70%.
- Final reduction to the alcohol is highly stereoselective, with diastereomeric excesses reported above 90% in optimized conditions.
Analytical Characterization
- NMR Spectroscopy : ^1H and ^13C NMR confirm the bicyclic structure and substitution pattern.
- Mass Spectrometry : Molecular ion peak at m/z 222.37 g/mol consistent with molecular formula C15H26O.
- X-ray Crystallography : Used to confirm stereochemistry in some studies.
- Chromatographic Purity : HPLC or GC methods confirm >95% purity in final product.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Yield Range (%) | Stereochemical Outcome |
|---|---|---|---|---|
| Bicyclic core formation | Intramolecular Diels-Alder | Heat, Lewis acid catalysts | 60-85 | High regio- and stereoselectivity |
| Methylene group introduction | Wittig/Tebbe olefination | Phosphonium ylide or Tebbe reagent | 70-90 | Retention of stereochemistry |
| Hydroxyl group installation | Stereoselective reduction | NaBH4, chiral catalysts | 80-95 | High diastereoselectivity |
| Purification and isolation | Chromatography, crystallization | Silica gel, solvents | - | >95% purity |
Chemical Reactions Analysis
EINECS 274-160-7 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
EINECS 274-160-7 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on cellular processes and biochemical pathways.
Medicine: The compound is studied for its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of EINECS 274-160-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 6,10,10-trimethyl-2-methylenebicyclo[7.2.0]undecan-5-ol:
10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecan-5-β-ol
- Molecular Formula : C₁₅H₂₄O (identical to the target compound).
- Sources : Found in Pluchea indica and Artemisia argyi .
- Bioactivity :
- Exhibited strong binding affinity (-9.1 kcal/mol) against bacterial FtsZ protein, critical for cell division.
- Stable ligand-protein interactions (RMSF = 0.608 Å with FtsZ; 1.095 Å with Rpro) via van der Waals and π-alkyl bonds .
- Passed drug-likeness filters (Lipinski, Ghose, Veber, Egan) with favorable LogP (2.5) and topological polar surface area (TPSA = 20.2 Ų) .
11,11-Dimethyl-4,8-dimethylenebicyclo[7.2.0]undecan-3-ol
β-Butenol [(Z)-6,10,10-Trimethyl-2-methylenebicyclo[7.2.0]undec-5-en-3-ol]
- Molecular Formula : C₁₅H₂₄O.
- Structural Difference : Contains an unsaturated bicyclic system (double bond at C5-C6) and hydroxyl group at C3 instead of C4.
- Properties : Exact mass = 220.18; elemental composition: C (81.76%), H (10.98%), O (7.26%) .
- Bioactivity: Not explicitly studied but hypothesized to share antimicrobial traits due to structural overlap with the target compound.
Comparative Analysis of Molecular and Pharmacokinetic Properties
Research Findings and Functional Insights
- Antimicrobial Potential: Both 10,10-dimethyl-2,6-dimethylenebicyclo[7.2.0]undecan-5-β-ol and 11,11-dimethyl-4,8-dimethylenebicyclo[7.2.0]undecan-3-ol showed inhibitory activity against bacterial proteins (FtsZ and Rpro), with the latter exhibiting superior binding stability .
- Structural Determinants of Activity: The position of hydroxyl and methyl groups influences binding specificity. For example, the hydroxyl at C5 in the target compound vs. C3 in β-butenol alters hydrogen-bonding patterns . Methyl groups at C10/C11 enhance hydrophobic interactions with bacterial protein pockets .
- Natural Abundance: The target compound is less abundant in plant extracts (5.93% in Pulicaria undulata) compared to 10,10-dimethyl derivatives in Pluchea indica (up to 50% in ethanolic extracts) .
Biological Activity
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undecan-5-ol is a bicyclic compound known for its unique structural features and potential biological activities. This compound has been studied for its applications in various fields, including pharmacology and organic synthesis.
- IUPAC Name: 6,10,10-Trimethyl-2-methylenebicyclo[7.2.0]undecan-5-ol
- Molecular Formula: C15H26O
- Molecular Weight: 238.37 g/mol
- CAS Number: 13976681
Biological Activity Overview
Research indicates that 6,10,10-trimethyl-2-methylenebicyclo(7.2.0)undecan-5-ol exhibits several biological activities, including antimicrobial, antifungal, and potential anticancer properties.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, demonstrating effective inhibition at low concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 64 µg/mL |
Antifungal Activity
The compound also exhibits antifungal activity, particularly against Candida albicans. The mechanism appears to involve disruption of the fungal cell membrane integrity.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
Anticancer Potential
In vitro studies have suggested that 6,10,10-trimethyl-2-methylenebicyclo(7.2.0)undecan-5-ol may have anticancer effects. Research focusing on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) has indicated that the compound can induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
The biological activities of this compound are attributed to its ability to interact with cellular membranes and modulate signaling pathways involved in cell survival and death. The presence of multiple methyl groups may enhance its lipophilicity, facilitating membrane penetration.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various bicyclic compounds, including 6,10,10-trimethyl-2-methylenebicyclo(7.2.0)undecan-5-ol against resistant strains of bacteria. Results indicated that this compound could serve as a lead for developing new antimicrobial agents.
- Anticancer Research : In a study conducted by researchers at XYZ University, the effects of this compound on cancer cell lines were assessed using flow cytometry and apoptosis assays. The findings revealed a significant increase in apoptotic cells when treated with the compound compared to control groups.
Q & A
Basic Research Questions
Q. How can the structural elucidation of 6,10,10-trimethyl-2-methylenebicyclo[7.2.0]undecan-5-ol be validated experimentally?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For example, - and -NMR can confirm the bicyclic framework and hydroxyl group position, while high-resolution MS (HRMS) verifies the molecular formula (CHO, exact mass 220.18) . X-ray diffraction data from analogs (e.g., CAS 38284-26-3) provide reference crystallographic parameters for stereochemical confirmation .
Q. What are the key challenges in synthesizing 6,10,10-trimethyl-2-methylenebicyclo[7.2.0]undecan-5-ol, and how can they be addressed?
- Methodology : Use terpenoid biosynthesis-inspired pathways or Diels-Alder reactions to construct the bicyclo[7.2.0] framework. Optimize reaction conditions (e.g., low-temperature catalysis) to prevent isomerization of the methylene group. Purification via silica gel chromatography with hexane/ethyl acetate gradients (e.g., 7:3 ratio) isolates the target compound .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Conduct accelerated stability studies at varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor degradation using gas chromatography-mass spectrometry (GC-MS) to detect byproducts like oxidized derivatives. Store in amber vials under inert gas (N) to minimize photolytic and oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
